molecular formula C10H9ClN2S2 B6350030 5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 1326814-53-2

5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Cat. No.: B6350030
CAS No.: 1326814-53-2
M. Wt: 256.8 g/mol
InChI Key: GXSJWHJHRNZLGY-UHFFFAOYSA-N
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Description

5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of two nitrogen atoms, one sulfur atom, and two carbon atoms This specific compound is characterized by the presence of a chlorine atom at the 5-position, a sulfanyl group at the 3-position, and a 2-methylphenylmethyl group attached to the sulfanyl group

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity

Preparation Methods

The synthesis of 5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole typically involves the reaction of 2-methylbenzyl chloride with 5-chloro-1,2,4-thiadiazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics and antifungal drugs.

    Medicine: Research has indicated that thiadiazole derivatives, including this compound, may possess anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth.

    Industry: The compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Comparison with Similar Compounds

5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-chloro-3-[(2-methylphenyl)methylsulfanyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S2/c1-7-4-2-3-5-8(7)6-14-10-12-9(11)15-13-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSJWHJHRNZLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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